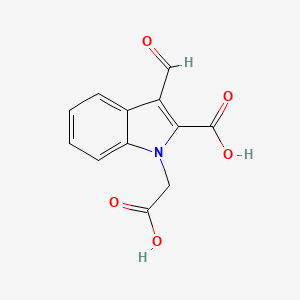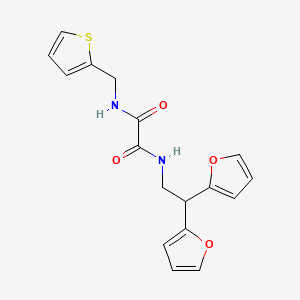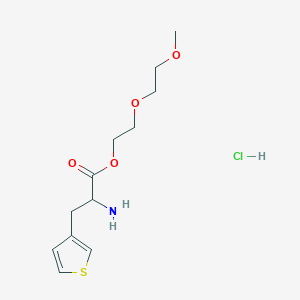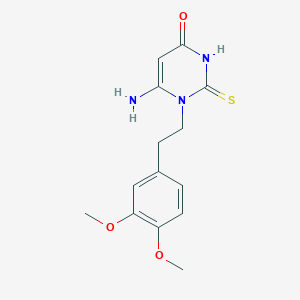
1-(carboxymethyl)-3-formyl-1H-indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Carboxymethyl)-3-formyl-1H-indole-2-carboxylic acid is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a carboxymethyl group, a formyl group, and a carboxylic acid group attached to the indole ring, making it a molecule of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(carboxymethyl)-3-formyl-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the indole core, which undergoes formylation to introduce the formyl group at the 3-position. This can be achieved using Vilsmeier-Haack reaction conditions, where the indole reacts with a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride). The carboxymethyl group can be introduced via a carboxymethylation reaction, often using chloroacetic acid in the presence of a base such as sodium hydroxide. Finally, the carboxylic acid group at the 2-position can be introduced through oxidation reactions or by starting with a precursor that already contains this functional group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. Purification steps such as recrystallization or chromatography would be essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Carboxymethyl)-3-formyl-1H-indole-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions, where the carboxylate anion can be replaced by other nucleophiles.
Condensation: The formyl group can undergo condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Condensation: Amines, hydrazines.
Major Products:
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Conversion of the formyl group to a hydroxymethyl group.
Substitution: Formation of various substituted indole derivatives.
Condensation: Formation of Schiff bases or hydrazones.
Applications De Recherche Scientifique
1-(Carboxymethyl)-3-formyl-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and synthetic pathways.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding in biological systems.
Industry: Used in the development of dyes, pigments, and other materials due to its aromatic structure and functional groups.
Mécanisme D'action
The mechanism of action of 1-(carboxymethyl)-3-formyl-1H-indole-2-carboxylic acid depends on its interaction with biological targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The carboxymethyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole core but different functional groups.
Indole-3-carboxaldehyde: Similar structure but lacks the carboxymethyl and carboxylic acid groups.
Indole-2-carboxylic acid: Similar structure but lacks the formyl and carboxymethyl groups.
Uniqueness: 1-(Carboxymethyl)-3-formyl-1H-indole-2-carboxylic acid is unique due to the presence of all three functional groups (carboxymethyl, formyl, and carboxylic acid) on the indole ring. This combination of functional groups provides a unique set of chemical properties and reactivity, making it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
1-(carboxymethyl)-3-formylindole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5/c14-6-8-7-3-1-2-4-9(7)13(5-10(15)16)11(8)12(17)18/h1-4,6H,5H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVFMEOZPJBKTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2CC(=O)O)C(=O)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B2545766.png)
![N-(2,5-dimethylphenyl)-2-[[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]butanamide](/img/structure/B2545767.png)


![N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2545771.png)
![2-(2-Methylpyrrolo[3,2-c]pyridin-1-yl)ethanamine;dihydrochloride](/img/structure/B2545772.png)

![7,8-difluoro-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2545775.png)
![(E)-3-(thiophen-2-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2545776.png)

![5'H,7'H-Spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine]-2'-carboxylic acid](/img/structure/B2545781.png)
![Ethyl 2-[(2-chloroacetyl)amino]-2,3-dihydro-1H-indene-5-carboxylate](/img/structure/B2545785.png)
![2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2545786.png)

